2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- is an organic compound with a complex structure that includes naphthalene and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- typically involves the sulfonation of naphthalene with sulfuric acid. This process allows the conversion of the 1-sulfonic acid isomer to the more stable 2-sulfonic acid . The reaction conditions must be carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the compound is produced by sulfonating naphthalene under equilibrating conditions. This method ensures the conversion of the 1-sulfonic acid isomer to the more stable 2-sulfonic acid . The process is optimized for large-scale production to meet the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation and sodium hydroxide for fusion reactions . The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include 2-naphthol and various naphthalene disulfonic acids . These products have significant industrial and research applications.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is used in studies related to its biological activity and interactions with other molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid group plays a crucial role in its reactivity and interactions with other molecules . The exact pathways and targets are still under investigation, but its unique structure allows it to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1-sulfonic acid: Another mono sulfonic acid of naphthalene.
2,6-Naphthalene disulfonic acid: A disulfonic acid derivative of naphthalene.
2,7-Naphthalene disulfonic acid: Another disulfonic acid derivative of naphthalene.
Uniqueness
2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]- is unique due to its specific structure, which includes both naphthalene and sulfonic acid groups. This structure allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Eigenschaften
CAS-Nummer |
66214-40-2 |
---|---|
Molekularformel |
C23H18O7S2 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
7-[[2-hydroxy-5-(4-hydroxyphenyl)sulfonylphenyl]methyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18O7S2/c24-19-4-7-20(8-5-19)31(26,27)21-9-10-23(25)18(14-21)12-15-1-2-16-3-6-22(32(28,29)30)13-17(16)11-15/h1-11,13-14,24-25H,12H2,(H,28,29,30) |
InChI-Schlüssel |
PZNUDBAENICMJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)CC3=C(C=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.